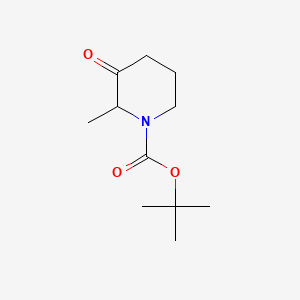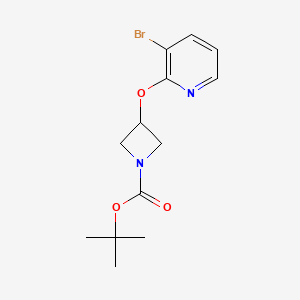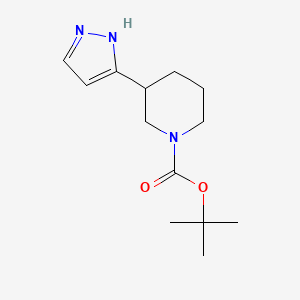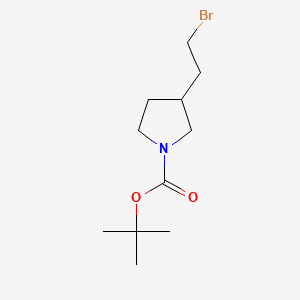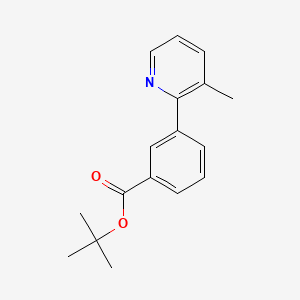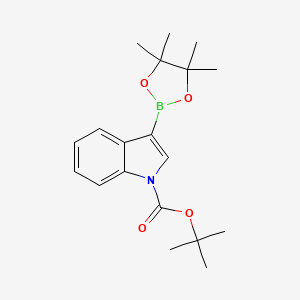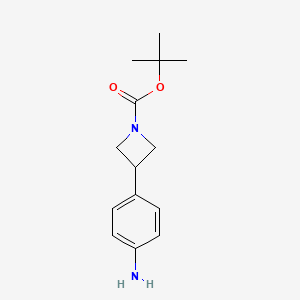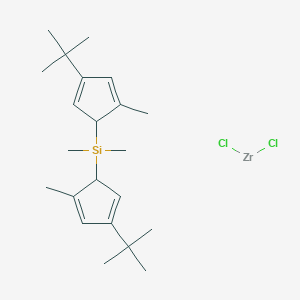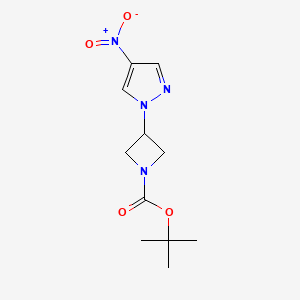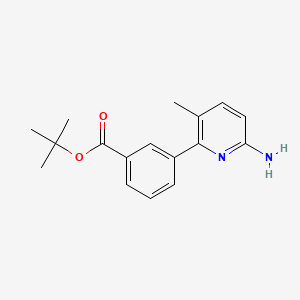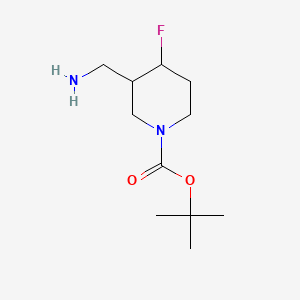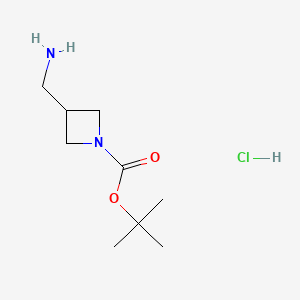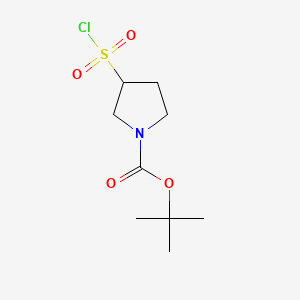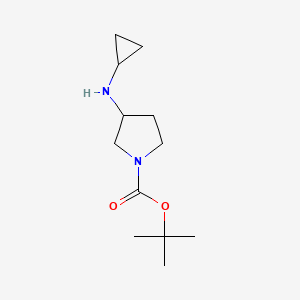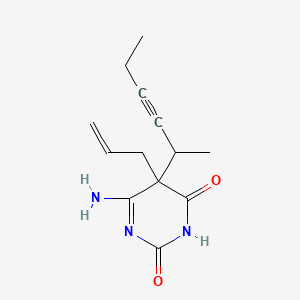
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolism and Excretion in Animals
Methohexital, a derivative of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil, has been studied for its metabolism and excretion in animals. In rats and dogs, it was found to be metabolized to a hydroxylated derivative, with rapid excretion observed through fecal routes (Welles, McMahon, & Doran, 1963).
Synthesis and Stereoisomer Analysis
Research on the synthesis of Methohexital, involving allylation of 1-methyl-5-(1′-methylpent-2′-ynyl)barbituric acid, has been reported. The study highlighted the formation of Methohexital's stereoisomers and their separation and analysis through GC and NMR (Brunner et al., 1999).
Pharmacological Investigation of Stereoisomers
A study conducted on the pharmacology of 1-methyl-5-(1-methyl-2-pentynyl)-5-allyl-barbituric acid's optically active forms revealed significant qualitative and quantitative differences in anesthetic potency among its enantiomorphs across different species (Gibson, Doran, Wood, & Swanson, 1959).
Catalytic Reactions and Synthesis Methods
Further studies have been conducted on catalytic reactions involving compounds related to 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil. These include the synthesis of allylic amines via iridium-catalyzed C-C bond forming hydrogenation and imine vinylation (Barchuk, Ngai, & Krische, 2007).
Mutagenicity Studies
Research has also explored the mutagenic properties of related compounds. 5-Formyluracil, a base formed by oxidation of the thymine methyl group, has been investigated for its mutagenic properties, which may have relevance to derivatives of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil (Privat & Sowers, 1996).
Propriétés
IUPAC Name |
6-amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-6-7-9(3)13(8-5-2)10(14)15-12(18)16-11(13)17/h5,9H,2,4,8H2,1,3H3,(H3,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRRJQCIUUXKJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=NC(=O)NC1=O)N)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

